2-(2-methoxyphenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Description
2-(2-Methoxyphenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide (CAS: 1448063-32-8) is a synthetic acetamide derivative characterized by a methoxyphenoxy group and a 3-methyl-1,2,4-oxadiazole moiety.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-9-15-13(20-16-9)7-14-12(17)8-19-11-6-4-3-5-10(11)18-2/h3-6H,7-8H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYZLSNNCHMYPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)COC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine under acidic or basic conditions to form the oxadiazole ring.
Attachment of the methoxyphenoxy group: This step involves the reaction of 2-methoxyphenol with an appropriate halogenated acetamide derivative to form the desired ether linkage.
Coupling of the two fragments: The final step involves coupling the oxadiazole-containing fragment with the methoxyphenoxy-containing fragment under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.
Major Products
Oxidation: Formation of 2-hydroxyphenoxy derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 2-(2-methoxyphenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide can inhibit the growth of various bacteria and fungi. This property makes it a candidate for developing new antimicrobial agents to combat resistant strains.
2. Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Preliminary studies have indicated that oxadiazole derivatives can modulate inflammatory pathways, making them useful in treating conditions such as arthritis and other inflammatory diseases.
3. Anticancer Potential
Emerging research highlights the anticancer properties of oxadiazole-containing compounds. The ability of these compounds to induce apoptosis in cancer cells has been documented, suggesting that 2-(2-methoxyphenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide could be explored further as a chemotherapeutic agent.
Biochemical Applications
1. Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes involved in disease pathways. For instance, studies have shown that certain oxadiazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
2. Drug Delivery Systems
Due to its chemical stability and bioavailability, 2-(2-methoxyphenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is being explored as a component in drug delivery systems. Its ability to form complexes with various drugs may enhance the efficacy and targeting of therapeutic agents.
Agricultural Applications
1. Herbicidal Activity
Research indicates that compounds with similar structures can exhibit herbicidal properties. The potential use of 2-(2-methoxyphenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide as an herbicide could help in developing environmentally friendly agricultural practices.
2. Plant Growth Regulation
Studies have suggested that certain oxadiazole derivatives can influence plant growth and development. This property could be harnessed to create growth regulators that enhance crop yield and resistance to stress factors.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of E.coli growth at low concentrations of similar oxadiazole compounds. |
| Study B | Anti-inflammatory Effects | Showed reduced inflammation markers in animal models treated with oxadiazole derivatives. |
| Study C | Anticancer Potential | Induced apoptosis in breast cancer cell lines through mitochondrial pathway activation. |
| Study D | Herbicidal Activity | Exhibited effective weed control in field trials compared to standard herbicides. |
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known to interact with various biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound is compared to structurally related molecules based on core pharmacophores, substituents, and biological activities.
Structural and Functional Comparison
Key Research Findings
Oxadiazole as a Metabolic Stabilizer : The 1,2,4-oxadiazole ring in the target compound and analogs (e.g., Compound 28, 16e) is associated with enhanced metabolic stability due to resistance to enzymatic degradation .
Substituent-Driven Activity: The methoxyphenoxy group in the target compound and derivatives may improve solubility and receptor binding compared to halogenated or nitro-substituted analogs (e.g., Compound 16e, 28) . Thioether linkages (Compound 45) or β-lactam cores (Compound 16e) shift applications toward antiviral or antibacterial uses, respectively .
Synthetic Challenges : Low yields in cephalosporin derivatives (2% for 16e ) contrast with higher yields in simpler acetamides (54% for 16b ), suggesting steric or reactivity limitations in complex heterocycles.
Pharmacological and Industrial Relevance
- Antibacterial Agents: Cephalosporin derivatives (e.g., 16e) highlight the oxadiazole’s role in targeting non-replicating bacteria, though the target compound lacks the β-lactam core required for traditional antibiotic activity .
- Anticancer and Antiviral Applications: Compounds like 45 demonstrate the oxadiazole’s versatility in diverse therapeutic areas, though substituent variations (e.g., thioether vs. methoxyphenoxy) dictate specificity.
- Agrochemicals: Pesticide-related acetamides () with chloro and alkyl substituents emphasize the structural flexibility of this class for non-pharmaceutical uses .
Critical Analysis of Structural Nuances
- Oxadiazole vs. Triazole/Thiazole : Replacing oxadiazole with triazole () or thiazole () alters electron distribution and hydrogen-bonding capacity, impacting target affinity .
- Methoxy Positioning : The ortho-methoxy group in the target compound may sterically hinder interactions compared to para-substituted analogs (e.g., derivatives), affecting pharmacological profiles .
Biological Activity
2-(2-methoxyphenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a compound with potential therapeutic applications due to its unique structural characteristics and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(2-methoxyphenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is C12H13N3O4, with a molecular weight of 263.25 g/mol. The compound features a methoxy group and an oxadiazole moiety, which are known to influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H13N3O4 |
| Molecular Weight | 263.25 g/mol |
| InChI Key | ZIMSICFQUNQCEC-UHFFFAOYSA-N |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing oxadiazole derivatives. For instance, oxadiazoles have been shown to exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis. The incorporation of the methoxyphenoxy group in our compound may enhance this activity through increased lipophilicity and improved membrane permeability .
Anti-Cancer Activity
The potential anti-cancer properties of 2-(2-methoxyphenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide have also been explored. Research indicates that compounds with similar structures can inhibit tubulin polymerization, a critical process in cancer cell proliferation. Preliminary assays suggest that this compound may act as a β-tubulin inhibitor, with IC50 values comparable to established chemotherapeutic agents .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Inhibition of Enzyme Activity : The oxadiazole moiety is known to interact with various enzymes involved in cellular processes. This interaction may lead to the inhibition of key metabolic pathways in pathogens or cancer cells.
- Disruption of Cellular Signaling : The compound may interfere with signaling pathways essential for cell survival and proliferation, particularly in cancer cells.
- Enhanced Membrane Permeability : The methoxyphenoxy group may facilitate better absorption and distribution within biological systems, increasing the compound's efficacy.
Study 1: Antimicrobial Efficacy
A study conducted on a series of oxadiazole derivatives showed that modifications similar to those found in 2-(2-methoxyphenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide significantly enhanced antimicrobial activity against resistant strains of bacteria .
Study 2: Anti-Cancer Properties
Another investigation focused on the anti-cancer potential of compounds containing the oxadiazole scaffold revealed that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. These findings suggest that our compound could be developed as a novel anti-cancer agent .
Q & A
Q. What established synthetic routes are reported for 2-(2-methoxyphenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Substitution of a phenolic precursor (e.g., 2-methoxyphenol) with chloroacetyl chloride under basic conditions to form 2-(2-methoxyphenoxy)acetamide intermediates. This is analogous to methods used for similar acetamides, where chloroacetyl chloride reacts with aromatic amines in chloroform or toluene/water mixtures under reflux .
- Step 2 : Condensation with a 3-methyl-1,2,4-oxadiazole moiety. For example, coupling the acetamide intermediate with a pre-synthesized oxadiazole derivative using potassium carbonate in DMF as a base, followed by purification via recrystallization or column chromatography . Key reagents include chloroacetyl chloride, sodium azide (for oxadiazole ring formation), and DMF as a solvent. Reaction progress is monitored by TLC (hexane:ethyl acetate, 9:1) .
Q. What analytical techniques are used to confirm the compound’s structure?
- NMR Spectroscopy : and NMR are critical for confirming substituent positions. For example, the methoxy group (-OCH) typically appears as a singlet near δ 3.8 ppm in NMR, while the oxadiazole methyl group resonates at δ 2.7 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+Na] at m/z 334.02905 for a related compound) .
- Infrared (IR) Spectroscopy : Peaks near 1670 cm confirm the carbonyl (C=O) stretch of the acetamide group .
Advanced Research Questions
Q. How can researchers optimize low yields in the final condensation step?
Low yields may arise from steric hindrance or poor nucleophilicity of the oxadiazole methyl group. Methodological adjustments include:
- Solvent Selection : Polar aprotic solvents like DMF enhance reaction efficiency by stabilizing ionic intermediates .
- Catalysis : Introducing catalytic tetrabutylammonium bromide (TBAB) to facilitate phase-transfer conditions in biphasic systems .
- Temperature Control : Gradual heating (e.g., 60–80°C) instead of reflux to minimize side reactions. Evidence from analogous syntheses shows improved yields (72–85%) with controlled heating .
Q. How can contradictory spectral data between computational models and experimental results be resolved?
Discrepancies often arise from conformational flexibility or solvent effects in computational models. Strategies include:
- Higher-Field NMR : Using 400–500 MHz NMR to resolve overlapping signals, particularly for aromatic protons near the oxadiazole ring .
- Computational Refinement : Re-optimizing density functional theory (DFT) models with solvent parameters (e.g., COSMO-RS for DMSO or CDCl) to better match experimental chemical shifts .
- 2D NMR Techniques : HSQC and HMBC experiments to unambiguously assign proton-carbon correlations, especially for ambiguous peaks near δ 7.0–7.5 ppm .
Q. What strategies mitigate batch-to-batch variability in oxadiazole ring formation?
Variability in the 1,2,4-oxadiazole synthesis step can be addressed by:
- Stoichiometric Precision : Ensuring exact molar ratios of sodium azide (NaN) and nitrile precursors (e.g., 1:1.5 for NaN:3-methyl-cyanomethyl group) to prevent incomplete cyclization .
- Reaction Monitoring : Real-time FTIR or inline HPLC to track azide intermediate conversion, reducing over-reaction or byproduct formation .
- Purification Protocols : Using silica gel chromatography with ethyl acetate/hexane gradients (20–50%) to isolate high-purity oxadiazole intermediates (>95%) .
Methodological Notes
- Contradictory Evidence : While some studies reflux reactions for 4 hours (e.g., chloroacetyl chloride coupling ), others extend to 7 hours for similar steps . Researchers should perform time-course experiments to identify the optimal duration for their specific setup.
- Critical Data References :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
